4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Description
This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the amide nitrogen (Fig. 1).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-15(2)29-20(18(14)13-21)22-19(24)16-5-7-17(8-6-16)30(25,26)23(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYVOIBXRUEGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, react with an amine to form the benzamide.
Introduction of the Sulfamoyl Group: React the benzamide with a sulfamoyl chloride derivative under basic conditions.
Attachment of the Cyano-Dimethylthiophenyl Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophenyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzamide and sulfamoyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide or sulfamoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Probes: Use in studying biological pathways or as a diagnostic tool.
Industry
Specialty Chemicals: Use in the production of specialty chemicals with specific applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfamoyl and cyano groups could play a role in binding to molecular targets, while the thiophene ring might influence the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues (Table 1) share key features like sulfamoyl linkages, benzamide cores, or heterocyclic substituents. Key comparisons include:
Key Observations:
Substituent Effects on Physicochemical Properties The target compound’s bis(2-methoxyethyl)sulfamoyl group likely enhances solubility compared to simpler sulfonamides (e.g., 5i in , which lacks ether linkages). This is inferred from the polar nature of methoxyethyl groups .
Thermal Stability Compounds with halogenated aryl groups (e.g., 5i, 51–55 in and ) exhibit higher melting points (255–279°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but may vary based on crystallinity influenced by its cyano and methoxyethyl groups .
Biological Activity LMM5 and LMM11 () demonstrate antifungal activity via thioredoxin reductase inhibition. The target compound’s thiophene-cyano group may similarly target redox enzymes, though empirical data are needed . In contrast, triazole derivatives () emphasize synthetic versatility rather than explicit biological endpoints .
Spectroscopic Signatures
- IR spectra of sulfamoyl-containing compounds (e.g., ) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The target compound’s bis(2-methoxyethyl) group may shift these bands due to electron-donating effects .
Q & A
Q. What are the key steps in synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and what analytical methods validate its purity?
The synthesis typically involves sequential coupling of the sulfamoyl and benzamide moieties. Key steps include:
- Sulfamoyl group introduction : Reaction of 2-methoxyethylamine derivatives with sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) to form the bis(2-methoxyethyl)sulfamoyl group .
- Thiophene-2-yl coupling : Amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-cyano-4,5-dimethylthiophen-2-yl group to the benzamide core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile .
Q. Validation :
Q. How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic analysis?
- Single-crystal X-ray diffraction (SC-XRD) : Suitable for resolving the sulfamoyl and thiophene substituents. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
- Key metrics : R-factor < 0.05, bond length/angle deviations within 0.01 Å/1° .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from assay conditions or target selectivity. Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. bacterial models) to identify selective activity .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of putative targets (e.g., bacterial DNA gyrase vs. human kinases) .
- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies focus on modifying key substituents:
- Sulfamoyl group : Replace 2-methoxyethyl with cyclopropyl or fluorinated alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
- Thiophene ring : Introduce electron-withdrawing groups (e.g., nitro) at the 4,5-dimethyl positions to improve target binding affinity .
- Benzamide core : Test para-substitutions (e.g., Cl, CF₃) to modulate steric and electronic effects .
Q. Validation :
Q. What experimental controls are critical for assessing this compound’s mechanism of action in enzymatic assays?
- Positive/Negative controls : Include known inhibitors (e.g., aspirin for COX-2) and solvent-only samples (DMSO ≤ 0.1%) to exclude solvent effects .
- Time-dependent activity : Pre-incubate the compound with enzymes (e.g., 30 min at 37°C) to distinguish reversible vs. irreversible inhibition .
- Chelation checks : Add EDTA to rule out metal-ion-mediated false positives .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups to the sulfamoyl moiety for improved hydrophilicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .
Q. What are the best practices for reproducibility in synthesizing this compound?
- Reaction monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation .
- Batch consistency : Standardize starting material ratios (e.g., 1:1.2 molar ratio for amine/sulfonyl chloride) and reaction times (±5% tolerance) .
- Data sharing : Publish detailed NMR spectra (Bruker TopSpin format) and HPLC chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
